N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-4-(1H-tetrazol-1-yl)benzamide is a synthetic organic compound characterized by the presence of a thiazole ring, a tetrazole ring, and a benzamide moiety. This compound is notable for its potential biological activities and applications in medicinal chemistry. The thiazole and tetrazole rings contribute to the compound's unique properties and interactions within biological systems.
This compound belongs to the class of heterocyclic compounds, which are organic compounds containing atoms of at least two different elements as part of a ring structure. Specifically, it incorporates both sulfur and nitrogen in its thiazole and tetrazole rings, respectively. The presence of these heteroatoms often enhances the pharmacological properties of the compound, making it a subject of interest in drug discovery and development.
The synthesis of N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-4-(1H-tetrazol-1-yl)benzamide typically involves several key steps:
The molecular structure of N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-4-(1H-tetrazol-1-yl)benzamide can be represented as follows:
The arrangement of these functional groups contributes to the compound's chemical reactivity and biological activity.
N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-4-(1H-tetrazol-1-yl)benzamide can undergo several types of chemical reactions:
The mechanism of action for N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-4-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or proteins that are integral to various biochemical pathways.
Upon binding to these targets, the compound can induce conformational changes that lead to alterations in cellular processes such as signal transduction, gene expression, or metabolic pathways. This mechanism underlies its potential therapeutic effects in various diseases .
N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-4-(1H-tetrazol-1-yl)benzamide exhibits several notable physical and chemical properties:
These properties are crucial for determining the compound's behavior in biological systems and its suitability for various applications .
N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-4-(1H-tetrazol-1-yl)benzamide has several applications across different fields:
Bioisosteric replacement represents a cornerstone strategy in modern medicinal chemistry for optimizing pharmacodynamic and pharmacokinetic properties while retaining biological activity. The compound N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-4-(1H-tetrazol-1-yl)benzamide exemplifies this approach through its deliberate incorporation of tetrazole as a carboxylic acid surrogate. Traditional carboxyl groups (–COOH) present significant bioavailability challenges, including poor membrane permeability due to ionization at physiological pH and metabolic instability. Tetrazole rings (–CN₄H) serve as effective bioisosteres due to their similar pKa range (4.5–4.9 vs. 4.2–4.4 for carboxylates) and ability to form analogous ionic interactions with biological targets, while offering superior metabolic resistance and enhanced lipophilicity [5] [9].
The bioisosteric relationship between tetrazole and carboxylate extends beyond acid-base properties. X-ray crystallographic studies of angiotensin II receptor antagonists demonstrated that the tetrazole ring’s planar geometry projects its ionizable nitrogen approximately 1.5 Å farther from the aromatic core compared to carboxylates, optimizing receptor-binding pocket complementarity. This topological advantage translates to measurable potency enhancements: Tetrazole-containing losartan exhibits tenfold greater inhibitory activity (IC₅₀ = 0.02 μM) against angiotensin II receptors compared to its carboxylate analog EXP-7711 (IC₅₀ = 0.20 μM) [5]. Similar principles apply to N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-4-(1H-tetrazol-1-yl)benzamide, where the tetrazole moiety likely facilitates critical hydrogen bonding or ionic interactions with target proteins while improving cellular uptake.
Table 1: Bioisosteric Properties of Tetrazole vs. Carboxylate
Property | Tetrazole (–CN₄H) | Carboxylate (–COOH) | Biological Implication |
---|---|---|---|
pKa Range | 4.5–4.9 | 4.2–4.4 | Similar ionization state at pH 7.4 |
Membrane Permeability | Enhanced | Limited | Improved cellular uptake |
Metabolic Stability | High | Moderate-Low | Reduced Phase II conjugation |
Topological Projection | +1.5 Å extension | Baseline | Optimized target binding pocket fit |
Scaffold hopping—another key design principle—is evident in the thiazole component. This strategy involves replacing core structural elements with topologically or electronically similar motifs to enhance activity or circumvent intellectual property limitations. Research on plastoquinone (PQ) analogs demonstrated that scaffold modifications, including halogen substitutions, significantly influence anticancer efficacy. Bromo- and iodo-substituted PQs exhibited enhanced activity against leukemia cell lines by facilitating interactions with kinase domains and DNA minor grooves [3].
The tetrazole ring in this hybrid compound contributes multiple pharmacological advantages beyond bioisosterism. As a privileged scaffold in FDA-approved drugs (e.g., cefatrizine and carboxyamidotriazole), tetrazole enhances target binding through dipole interactions and serves as a hydrogen bond acceptor. Artemisinin-tetrazole hybrids demonstrate broad-spectrum anticancer activity (GI₅₀ = 0.03–0.93 μM) and function as Type B P-glycoprotein inhibitors, counteracting multidrug resistance by suppressing efflux pump overexpression [9]. The 1,3-thiazole ring is equally significant, occurring in natural products (e.g., vitamin B1) and synthetic drugs (e.g., dasatinib and tiazofurin). Its electron-rich sulfur atom facilitates π-stacking interactions, while the nitrogen participates in hydrogen bonding. Thiazole derivatives exhibit diverse mechanisms:
N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-4-(1H-tetrazol-1-yl)benzamide integrates these dual pharmacophores, potentially enabling multi-target engagement. Molecular modeling suggests the thiazole anchors the molecule to hydrophobic enzyme pockets, while the tetrazole coordinates polar residues—a synergy observed in kinase inhibitors like imatinib derivatives [3] [6].
The 4-chlorobenzyl group attached to the thiazole ring is a strategic design element optimizing target affinity and physicochemical properties. Chlorine’s halogen bond donor capability enhances interactions with biomolecular acceptors (e.g., carbonyl oxygens or π-systems), while its moderate lipophilicity (π = 0.71) improves membrane penetration without excessive hydrophobicity. Comparative studies of N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2-methylpropanamide derivatives demonstrate the criticality of chlorine positioning: Para-substitution maximizes anticancer activity by promoting planar molecular conformations conducive to DNA intercalation or minor groove binding [8].
In DNA-targeting scaffolds, chlorobenzyl groups enhance binding affinity through van der Waals contacts and hydrophobic effects. Benzothiazine derivatives featuring 4-chlorobenzoyl substitutions (e.g., BS230) exhibit cytotoxicity against MCF7 breast cancer cells (IC₅₀ = 1.8 μM) surpassing doxorubicin (IC₅₀ = 2.5 μM), with fluorescence spectroscopy confirming DNA minor groove binding [8]. Similarly, plastoquinone analogs with para-halogenated benzyl groups showed amplified activity against leukemia cell lines, attributable to chlorine-induced polarization facilitating DNA adduct formation [3].
Table 2: Anticancer Activity of Chlorobenzyl vs. Other Benzyl Derivatives
Substituent | Representative Compound | Target Cell Line | IC₅₀ (μM) | DNA Binding Confirmed |
---|---|---|---|---|
4-Cl-Benzyl | Benzothiazine BS230 | MCF7 | 1.8 | Yes (Minor groove) |
4-F-Benzyl | Artemisinin-triazole hybrid 40 | HL-60 | 8.11 | No |
Unsubstituted | Plastoquinone PQ1 | Jurkat | >10 | Weak |
4-CH₃-Benzyl | Pyrazoline-hydantoin H12 | A431 | 8.3 | Not tested |
The chlorobenzyl moiety also influences pharmacokinetics. In metabolic stability assays, chlorine’s electron-withdrawing property reduces oxidative dealkylation rates compared to methyl or methoxy analogs, extending plasma half-life. This aligns with findings in thiazole-based antimicrobials where 4-chlorobenzyl derivatives exhibited longer half-lives (t₁/₂ > 120 min) than non-halogenated counterparts (t₁/₂ = 45 min) .
Synthesis Considerations: The chlorobenzyl group is typically introduced early in synthesis. For thiazole derivatives, 4-chlorobenzyl chloride reacts with 2-aminothiazole under basic conditions (e.g., K₂CO₃/DMF) to form N-(4-chlorobenzyl)-1,3-thiazol-2-amine intermediates, followed by amidation with tetrazole-containing benzoic acids using coupling agents like HATU [7]. This route achieves yields >75% with industrial scalability via continuous flow reactors .
CAS No.:
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 106717-30-0
CAS No.: